molecular formula C10H16ClNO B6610944 2-(3-ethylphenoxy)ethan-1-amine hydrochloride CAS No. 2866308-32-7

2-(3-ethylphenoxy)ethan-1-amine hydrochloride

Cat. No.: B6610944
CAS No.: 2866308-32-7
M. Wt: 201.69 g/mol
InChI Key: OEUOHQDQESUUHD-UHFFFAOYSA-N
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Description

2-(3-ethylphenoxy)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. It is characterized by the presence of an ethyl group attached to the phenoxy ring and an amine group linked to the ethan-1-amine chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethylphenoxy)ethan-1-amine hydrochloride typically involves the reaction of 3-ethylphenol with ethylene oxide to form 2-(3-ethylphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine to produce 2-(3-ethylphenoxy)ethan-1-amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethylphenoxy)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acids, while substitution reactions can produce various substituted amines.

Scientific Research Applications

2-(3-ethylphenoxy)ethan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-ethylphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The phenoxy group may also participate in hydrophobic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methylphenoxy)ethan-1-amine hydrochloride
  • 2-(3-chlorophenoxy)ethan-1-amine hydrochloride
  • 2-(3-bromophenoxy)ethan-1-amine hydrochloride

Uniqueness

2-(3-ethylphenoxy)ethan-1-amine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-(3-ethylphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-9-4-3-5-10(8-9)12-7-6-11;/h3-5,8H,2,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUOHQDQESUUHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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